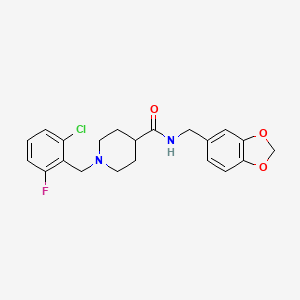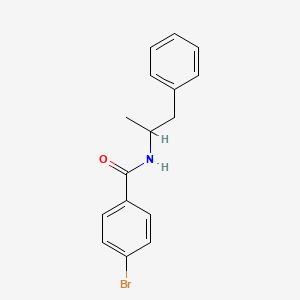
2-methyl-5-(4-morpholinyl)-3-pentyn-2-ol acetate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(4-morpholinyl)-3-pentyn-2-ol acetate (salt) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPA, and it is a white crystalline powder with a molecular formula of C13H19NO3. In
Mecanismo De Acción
The mechanism of action of MPA involves its ability to inhibit the activity of certain enzymes, including aldehyde dehydrogenase and acetaldehyde dehydrogenase. These enzymes are involved in the metabolism of alcohol, and their inhibition leads to an accumulation of toxic metabolites, which can cause cell death. MPA has also been shown to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects. Studies have shown that MPA can induce apoptosis, or programmed cell death, in cancer cells. This leads to the inhibition of tumor growth and the death of cancer cells. MPA has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPA in lab experiments is its high purity and stability. MPA is a white crystalline powder that can be easily purified through recrystallization. It is also stable under a wide range of conditions, which makes it a reliable reagent for various experiments.
However, there are also some limitations to using MPA in lab experiments. One of the main limitations is its potential toxicity. MPA has been shown to have toxic effects on certain cells, and its use should be carefully monitored. Additionally, the synthesis of MPA can be complex and time-consuming, which can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the study of MPA. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of MPA's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MPA and its potential side effects.
In conclusion, 2-methyl-5-(4-morpholinyl)-3-pentyn-2-ol acetate (salt) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This paper has explored the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPA. Through further research, MPA has the potential to be a valuable reagent in various fields, including organic synthesis and cancer treatment.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 2-methyl-3-butyn-2-ol with morpholine in the presence of acetic anhydride. The resulting product is a salt that can be purified through recrystallization. The yield of this reaction is typically around 70-80%, and the purity can be increased through further purification methods.
Aplicaciones Científicas De Investigación
MPA has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of MPA is in the field of organic synthesis. MPA has been used as a reagent in the synthesis of various organic compounds, including chiral alcohols, epoxides, and lactones.
In addition to its applications in organic synthesis, MPA has also been studied for its potential use in the treatment of cancer. Studies have shown that MPA has anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. MPA works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.C2H4O2/c1-10(2,12)4-3-5-11-6-8-13-9-7-11;1-2(3)4/h12H,5-9H2,1-2H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJGRHQMKAURQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B4900292.png)

![2-{[2-(2,3,5-trimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4900310.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4900318.png)

![4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)
![N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)